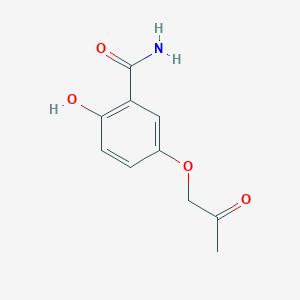
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide
概要
説明
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro and carboxamide groups. The piperidine ring is then synthesized and attached to the pyridine ring. Finally, the pyrrole moiety is introduced through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
化学反応の分析
Types of Reactions
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the piperidine and pyrrole moieties.
Imidazole derivatives: Share some structural features but differ in the heterocyclic ring system.
Uniqueness
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is unique due to its combination of a pyridine ring with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety.
特性
分子式 |
C17H18Cl3N5O2 |
|---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18Cl3N5O2/c1-8-13(19)14(20)15(22-8)17(27)23-10-2-4-25(5-3-10)12-7-9(16(21)26)6-11(18)24-12/h6-7,10,22H,2-5H2,1H3,(H2,21,26)(H,23,27) |
InChIキー |
DDZQOAWVENUEIU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2)C3=NC(=CC(=C3)C(=O)N)Cl)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide](/img/structure/B8444259.png)
![Methyl 4-fluoro-alpha-[(phenylmethyl)amino]benzeneacetate](/img/structure/B8444265.png)







![2,4-Dichloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B8444348.png)

